2-(Dimethylamino)-1-phenylethanol
Overview
Description
2-(Dimethylamino)-1-phenylethanol (DMAPEA) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. DMAPEA is an aliphatic amine that is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in a variety of applications, including as a catalyst in organic synthesis, as a reagent for the preparation of chiral compounds, and as a starting material in the synthesis of other compounds.
Scientific Research Applications
- Chitosan Copolymer (CS-g-PDMAEMA) : Researchers have synthesized pH and temperature dual-responsive chitosan copolymer by grafting 2-(dimethylamino) ethyl 2-methacrylate (DMAEMA) onto chitosan. This copolymer, known as CS-g-PDMAEMA, enables controlled pesticide release in response to environmental stimuli. It has been used to fabricate microcapsules that encapsulate the pesticide pyraclostrobin. These microcapsules exhibit pH- and thermo-responsive release, addressing the limitations of pyraclostrobin (photo instability and toxicity to aquatic organisms). This system holds promise for sustainable plant protection .
- Bioconjugates : Researchers use this compound in bioconjugation reactions, particularly with carboxylated peptides and small proteins. These reactions are crucial for preparing biologically active compounds and studying their interactions in medical research.
- PDMAEMA Side Chains : In recent work, an amphiphilic block copolymer containing a poly(ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block was modified with PDMAEMA side chains. The efficient azide–alkyne “click” chemistry was employed for this modification .
Polymer Chemistry and Controlled Release Systems
Bioconjugation and Medical Research
Amphiphilic Block Copolymers
Mechanism of Action
Target of Action
2-(Dimethylamino)-1-phenylethanol, also known as 1-Phenyl-2-dimethylaminoethanol or Deanol , is a compound that holds tertiary amine and primary alcohol groups as functional groups . It has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .
Mode of Action
It is known that the compound interacts with its targets in the body, leading to changes that can help in the treatment of certain conditions like adhd, alzheimer’s disease, autism, and tardive dyskinesia .
Biochemical Pathways
It is known that the compound can influence the homeostasis of certain metal ions
Pharmacokinetics
More research is needed to provide a comprehensive understanding of these aspects .
Result of Action
It is known that the compound can influence the homeostasis of certain metal ions . This can lead to changes in cellular function, which may contribute to the compound’s therapeutic effects .
properties
IUPAC Name |
2-(dimethylamino)-1-phenylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKFNSSCQOYPRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912597 | |
Record name | 2-(Dimethylamino)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-1-phenylethanol | |
CAS RN |
6853-14-1 | |
Record name | 2-(Dimethylamino)-1-phenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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